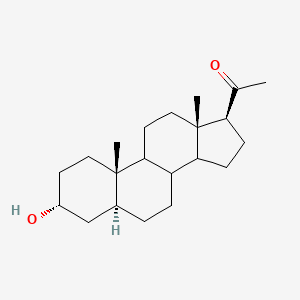

5alpha-Pregnan-3alpha-ol-20-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A pregnane found in the urine of pregnant women and sows. It has anesthetic, hypnotic, and sedative properties.

Applications De Recherche Scientifique

Neurobehavioral Effects

5alpha-Pregnan-3alpha-ol-20-one (3alpha,5alpha-THP) influences various neurobehavioral aspects. It modulates sexual receptivity in female rats, impacting behaviors like lordosis, exploratory actions, and anti-anxiety responses (Frye & Paris, 2009). Additionally, its interaction with GABA(A) receptors in the ventral tegmental area (VTA) is crucial for these behaviors. This neurosteroid is also involved in other motivational and stress-related behaviors, as it acts through various neuroreceptors (Frye, 2007).

Antidepressant Effects

Research indicates that 3alpha,5alpha-THP has potential antidepressant effects. In rats, variations in the levels of this neurosteroid in the hippocampus are associated with depressive behavior, suggesting its role in mood regulation (Frye & Walf, 2004). This aspect of 3alpha,5alpha-THP is crucial for understanding mood disorders and their treatment, especially in females.

Pregnancy and Parturition

3alpha,5alpha-THP levels show significant changes during pregnancy, suggesting a role in pregnancy maintenance. The ratios between different isomers of this neurosteroid fluctuate throughout pregnancy, impacting physiological processes related to parturition (Pařízek et al., 2005).

Gastric Acid Secretion

5alpha-Pregnan-3alpha-ol-20-one also influences physiological processes such as gastric acid secretion. In rats, this neurosteroid stimulates gastric acid secretion in a dose-dependent manner, indicating its role in gastrointestinal functions (Watanabe et al., 2000).

Serotonergic Neuron Modulation

This neurosteroid modulates the activity of serotonergic neurons in the dorsal raphe nucleus. Gender differences in mood disorders could be partially explained by this modulation, offering insights into gender-specific treatment for affective disorders (Robichaud & Debonnel, 2004).

Behavioral and Neuroendocrine Effects

3alpha,5alpha-THP's actions in the VTA are crucial for facilitating various behaviors, such as social and sexual activities. Its effects on exploratory and anti-anxiety behaviors depend on estrogen priming, underscoring the complex interactions between neurosteroids and hormones (Frye et al., 2008).

Antiseizure Effects

3alpha,5alpha-THP demonstrates antiseizure effects when acting in specific brain regions like the raphe magnus. It lowers the incidence of myoclonic seizures in rats, suggesting potential therapeutic applications for seizure disorders (Frye & Muscatiello, 2001).

Dopamine-Mediated Behavior

The neurosteroid affects dopamine-mediated behavior in rodents, indicating its potential role in psychotic disorders. It alters behaviors that are indicative of antipsychotic-like activity, which is significant for understanding and treating mental health conditions (Khisti et al., 2002).

Propriétés

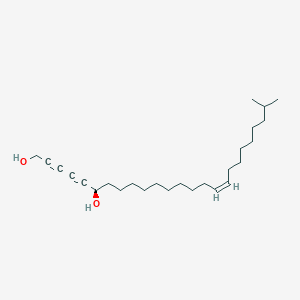

Nom du produit |

5alpha-Pregnan-3alpha-ol-20-one |

|---|---|

Formule moléculaire |

C21H34O2 |

Poids moléculaire |

318.5 g/mol |

Nom IUPAC |

1-[(3R,5S,10S,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16?,17+,18?,19?,20-,21+/m0/s1 |

Clé InChI |

AURFZBICLPNKBZ-LOPWJTSLSA-N |

SMILES isomérique |

CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C |

SMILES canonique |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Synonymes |

3 alpha Hydroxy 5 alpha pregnan 20 one 3 alpha Hydroxy 5 beta pregnan 20 one 3 alpha, 5 beta Tetrahydroprogesterone 3 alpha, 5 beta-Tetrahydroprogesterone 3 alpha-Hydroxy-5 alpha-pregnan-20-one 3 alpha-Hydroxy-5 beta-pregnan-20-one 3 Hydroxypregnan 20 one 3-Hydroxypregnan-20-one 3beta Hydroxy 5alpha pregnan 20 one 3beta-Hydroxy-5alpha-pregnan-20-one Allopregnan 3 beta ol 20 one Allopregnan-3 beta-ol-20-one Allopregnanolone alpha-Hydroxy-5 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-pregnan-20-one, 3 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-ol-20-one, Allopregnan-3 beta-pregnan-20-one, 3 alpha-Hydroxy-5 Eltanolone Epipregnanolone Pregnan 3alpha ol 20 one Pregnan-3alpha-ol-20-one Pregnanolone Pregnanolone, (3alpha)-isomer Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer Pregnanolone, (3alpha,5alpha)-isomer Pregnanolone, (3alpha,5beta)-isomer Pregnanolone, (3beta)-isomer Pregnanolone, (3beta, 5alpha)-isomer Pregnanolone, (3beta, 5alpha, 17alpha)-isomer Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer Pregnanolone, (3beta, 5beta)-isomer Pregnanolone, (3beta, 5beta, 17alpha)-isomer Pregnanolone, (3beta, 5beta,14beta)-isomer Pregnanolone, (5alpha)-isomer Sepranolone |

Origine du produit |

United States |

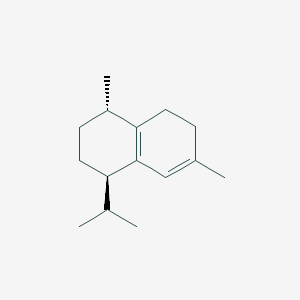

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

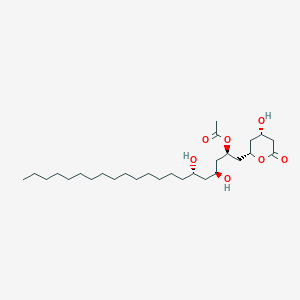

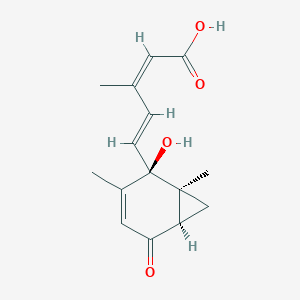

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1243726.png)